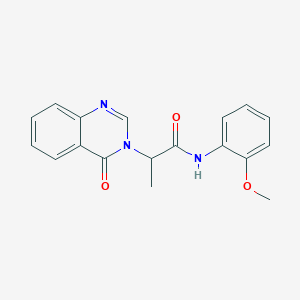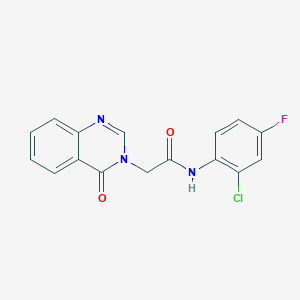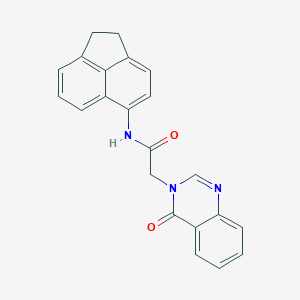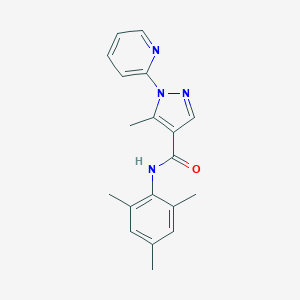
N-mesityl-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-mesityl-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the class of pyrazole carboxamides. It has gained significant attention in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-mesityl-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of N-mesityl-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-mesityl-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis (programmed cell death).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-mesityl-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide in lab experiments is its ability to selectively target specific enzymes and proteins. This allows researchers to study the effects of inhibiting these targets on various biological processes. However, one of the limitations of using this compound is its potential toxicity. It is important for researchers to carefully monitor the dosage and concentration of the compound used in experiments to avoid any adverse effects.
Direcciones Futuras
There are several future directions for research on N-mesityl-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. One area of research is the development of more potent and selective inhibitors of specific enzymes and proteins. Another area of research is the investigation of the compound's potential use in the treatment of other diseases such as autoimmune disorders and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Métodos De Síntesis
N-mesityl-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid with mesityl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to yield N-mesityl-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide.
Propiedades
Nombre del producto |
N-mesityl-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide |
|---|---|
Fórmula molecular |
C19H20N4O |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
5-methyl-1-pyridin-2-yl-N-(2,4,6-trimethylphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C19H20N4O/c1-12-9-13(2)18(14(3)10-12)22-19(24)16-11-21-23(15(16)4)17-7-5-6-8-20-17/h5-11H,1-4H3,(H,22,24) |
Clave InChI |
KAJSMOQXFIYKII-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C)C |
SMILES canónico |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



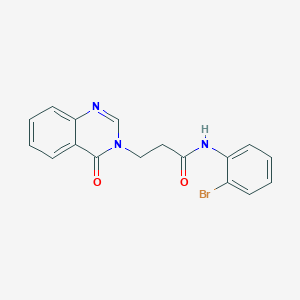
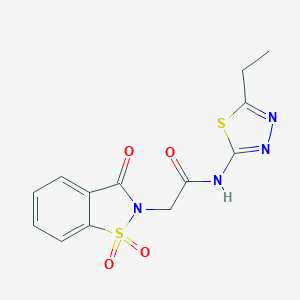
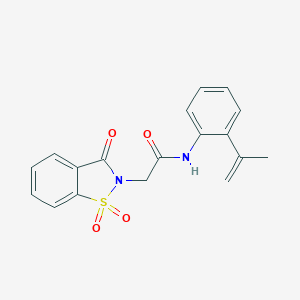
![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-3-methoxybenzamide](/img/structure/B278734.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-furylmethyl)amino]phenyl nicotinate](/img/structure/B278739.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl nicotinate](/img/structure/B278740.png)
![2-[2-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate](/img/structure/B278742.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl nicotinate](/img/structure/B278743.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-phenylpropanamide](/img/structure/B278749.png)
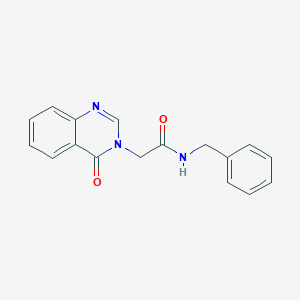
![2-{3-nitro-5-[(4-methylphenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-1-phenylethanone](/img/structure/B278752.png)
